molecular formula C8H5BrN2S2 B066259 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol CAS No. 175202-82-1

4-(5-Bromo-2-thienyl)pyrimidine-2-thiol

Cat. No. B066259
M. Wt: 273.2 g/mol
InChI Key: OLOMUHWHSOGWAW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol and related compounds involves multi-step reactions, including cyclization, nucleophilic substitution, and bromination. A facile three-step procedure has been documented for synthesizing thieno[2,3-d]pyrimidine derivatives, highlighting the mild reaction conditions, simple purification, and good yields characteristic of these synthetic routes (Yang et al., 2014). Another approach involves the use of 1-(5-bromobenzofuran-2-yl)ethanone as a precursor to synthesize a range of heterocyclic compounds, including thieno[3,2-d]pyrimidines (Abdelhamid et al., 2016).

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidine derivatives has been extensively studied through techniques such as X-ray diffraction analysis. These studies reveal that these molecules generally assume a planar conformation, which can significantly influence their chemical properties and reactivity (Yang et al., 2014).

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidines undergo a variety of chemical reactions, including Suzuki cross-coupling and nucleophilic aromatic substitution, which are convenient methods for introducing diverse functional groups into the pyrimidine core. These reactions enable the synthesis of mono and di(thienyl) substituted pyrimidines with significant antimycobacterial activity (Verbitskiy et al., 2015).

Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • Application : Pyrimidine derivatives, including potentially “4-(5-Bromo-2-thienyl)pyrimidine-2-thiol”, are used in the synthesis of new compounds . They are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities .
    • Methods of Application : The synthesis of these compounds often involves the use of organolithium reagents. Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .
    • Results or Outcomes : The introduction of a new hydrophobic side chain using organolithium reagents and the reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .
  • Scientific Field: Medicinal Chemistry

    • Application : Pyrimidine derivatives, including potentially “4-(5-Bromo-2-thienyl)pyrimidine-2-thiol”, have been found to possess diverse biological activities, such as antioxidant, radioprotective, analgesic, antiinflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .
    • Methods of Application : The methods of synthesis of such heterocyclic systems are often limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .
    • Results or Outcomes : The literature data analysis shows that the title compounds possess diverse biological activities .
  • Scientific Field: Pharmacology

    • Application : Pyrimidine derivatives have a wide range of pharmaceutical and pharmacological applications such as antineoplastic, antiviral, antibacterial, expectorant, urinary tract infection, parkinsonism, anthelmintic, vasodilator, liver disorder, infections of the respiratory tract and ear, treatment of gastrointestinal roundworms, peripheral neuropathies and disorders associated with hyperuricaemia .
    • Methods of Application : The methods of synthesis of such heterocyclic systems are often limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .
    • Results or Outcomes : The literature data analysis shows that a large number of pyrimidines exhibit potent anti-inflammatory effects .
  • Scientific Field: Biochemistry

    • Application : Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
    • Methods of Application : The synthesis of these compounds often involves the use of organolithium reagents. Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .
    • Results or Outcomes : The introduction of a new hydrophobic side chain using organolithium reagents and the reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .
  • Scientific Field: Inflammation Research

    • Application : Pyrimidines, including potentially “4-(5-Bromo-2-thienyl)pyrimidine-2-thiol”, have been found to possess anti-inflammatory effects . These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
    • Methods of Application : The methods of synthesis of such heterocyclic systems are often limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .
    • Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
  • Scientific Field: Neuropharmacology

    • Application : Pyrimidines, including potentially “4-(5-Bromo-2-thienyl)pyrimidine-2-thiol”, have been found to interact with serotonin (5-HT) receptor sites . This interaction is expected to enhance affinity and could potentially be used in the treatment of conditions related to these receptors .
    • Methods of Application : The synthesis of these compounds often involves the use of organolithium reagents. Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .
    • Results or Outcomes : The introduction of a new hydrophobic side chain using organolithium reagents and the reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .

Safety And Hazards

The safety information for “4-(5-Bromo-2-thienyl)pyrimidine-2-thiol” includes several hazard statements: H302, H312, H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

properties

IUPAC Name

6-(5-bromothiophen-2-yl)-1H-pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2S2/c9-7-2-1-6(13-7)5-3-4-10-8(12)11-5/h1-4H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLOMUHWHSOGWAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C2=CC=NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363138
Record name 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Bromo-2-thienyl)pyrimidine-2-thiol

CAS RN

175202-82-1
Record name 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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